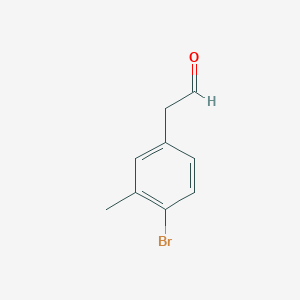

2-(4-Bromo-3-methylphenyl)acetaldehyde

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H9BrO |

|---|---|

分子量 |

213.07 g/mol |

IUPAC 名称 |

2-(4-bromo-3-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |

InChI 键 |

WCELDBJXIPKWJO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)CC=O)Br |

产品来源 |

United States |

Regioselective Catalytic Bromination:

In a scenario where 2-(3-methylphenyl)acetaldehyde is the starting material, a regioselective bromination is required. The desired product has the bromine atom at the 4-position, which is para to the methyl group and meta to the acetaldehyde (B116499) group. This alignment of directing effects is favorable for achieving the desired regioselectivity. The activating effect of the methyl group should direct the incoming electrophile (bromine) to the ortho and para positions, while the deactivating effect of the acetaldehyde group directs to the meta position. The para position to the methyl group is also the meta position to the acetaldehyde group, thus enhancing the likelihood of bromination at this site.

Catalytic bromination can be achieved using various brominating agents in the presence of a catalyst. For instance, N-bromosuccinimide (NBS) is a common source of electrophilic bromine and can be used with a catalyst under mild conditions. chemicalbook.com The synthesis of 4'-Bromo-3'-methylacetophenone, a compound with a similar substitution pattern, is achieved through the regioselective bromination of 3'-methylacetophenone, where the bromine is introduced at the para position relative to the methyl group. chemicalbook.com

Table 3: Potential Conditions for Regioselective Bromination of 2-(3-methylphenyl)acetaldehyde

| Entry | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Regioselectivity |

| 1 | N-Bromosuccinimide (NBS) | (No catalyst, radical initiator) | CCl₄ | Reflux | Mixture of products |

| 2 | N-Bromosuccinimide (NBS) | Zeolite or other shape-selective catalyst | Dichloromethane | Room Temperature | Potentially high for 4-bromo isomer |

| 3 | Br₂ | Acetic Acid | Acetic Acid | Room Temperature | Good for 4-bromo isomer |

The choice of reaction conditions is critical to favor electrophilic aromatic substitution over other potential side reactions, such as benzylic bromination of the methyl group or reaction at the enolizable aldehyde.

Heck Reaction of Aryl Halides with Vinyl Ethers:

Another powerful palladium-catalyzed method is the Heck reaction. This approach would involve the coupling of a 4-bromo-3-methyl-substituted aryl halide (e.g., 1-iodo-4-bromo-3-methylbenzene) with a vinyl ether, such as butyl vinyl ether. The resulting enol ether can then be readily hydrolyzed under acidic conditions to afford the target acetaldehyde (B116499). The Heck reaction is known for its tolerance of various functional groups and offers good stereoselectivity. organic-chemistry.org

The reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the vinyl ether into the aryl-palladium bond. A subsequent β-hydride elimination releases the enol ether product and regenerates the palladium catalyst.

Table 2: Hypothetical Heck Reaction for the Synthesis of a 2-(4-Bromo-3-methylphenyl)acetaldehyde Precursor

| Entry | Aryl Halide | Olefin | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-iodo-4-bromo-3-methylbenzene | Butyl vinyl ether | Pd(OAc)₂ | P(t-Bu)₃ | Triethylamine | DMF | 100 | Good |

| 2 | 1-iodo-4-bromo-3-methylbenzene | Ethyl vinyl ether | PdCl₂(PPh₃)₂ | Triphenylphosphine | K₂CO₃ | Acetonitrile | 80 | Good |

The regioselective introduction of a bromine atom onto the 3-methylphenylacetaldehyde scaffold is a key step. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. The methyl group is an ortho-, para-directing and activating group, while the acetaldehyde group is a meta-directing and deactivating group. wikipedia.orgmasterorganicchemistry.com

Chemical Reactivity and Transformation Mechanisms of 2 4 Bromo 3 Methylphenyl Acetaldehyde

Reactions at the Aldehyde Functionality

The aldehyde functional group in 2-(4-bromo-3-methylphenyl)acetaldehyde is a primary site for a variety of chemical transformations. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. doubtnut.com

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound results in the formation of a new carbon-carbon bond. libretexts.org For instance, the reaction with methylmagnesium bromide, followed by an acidic workup, would yield 1-(4-bromo-3-methylphenyl)propan-2-ol. The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. pressbooks.pub

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde produces a cyanohydrin. libretexts.org This reaction with this compound would yield 2-hydroxy-3-(4-bromo-3-methylphenyl)propanenitrile. The reaction is typically carried out by treating the aldehyde with a cyanide salt (like NaCN or KCN) followed by acidification, as HCN itself is highly toxic. libretexts.orglibretexts.org The cyanide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal, a compound with two ether groups attached to the same carbon. libretexts.org For example, reacting this compound with excess ethanol (B145695) in the presence of an acid catalyst like toluenesulfonic acid would produce 1,1-diethoxy-2-(4-bromo-3-methylphenyl)ethane. khanacademy.org This reaction proceeds through a hemiacetal intermediate. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product |

| Methyl Grignard | CH₃MgBr, then H₃O⁺ | 1-(4-Bromo-3-methylphenyl)propan-2-ol |

| Cyanide | NaCN, H₂SO₄ | 2-Hydroxy-3-(4-bromo-3-methylphenyl)propanenitrile |

| Ethanol | CH₃CH₂OH (excess), H⁺ catalyst | 1,1-Diethoxy-2-(4-bromo-3-methylphenyl)ethane |

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. nih.govwjpsonline.com The reaction of this compound with a primary amine, such as aniline, under acidic or basic conditions or with heat, would yield the corresponding N-(4-bromo-3-methylbenzylidene)aniline. uokerbala.edu.iq The reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govuokerbala.edu.iq The rate of this reaction is often optimal at a pH of around 5. libretexts.orglibretexts.org

Aldol Condensation: The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes that have an alpha-hydrogen. magritek.com Under basic or acidic conditions, this compound can undergo a self-condensation reaction. One molecule acts as a nucleophile (after deprotonation at the alpha-carbon to form an enolate) and attacks the carbonyl carbon of a second molecule. This initially forms a β-hydroxy aldehyde, which can then dehydrate upon heating to yield an α,β-unsaturated aldehyde, specifically (2E)-2-(4-bromo-3-methylbenzylidene)-4-(4-bromo-3-methylphenyl)butanal.

Oxidation and Reduction Pathways

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Various oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent. The oxidation of this compound would yield 2-(4-bromo-3-methylphenyl)acetic acid.

Reduction: Aldehydes can be reduced to primary alcohols. This can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of this compound would produce 2-(4-bromo-3-methylphenyl)ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Table 2: Oxidation and Reduction of this compound

| Reaction | Reagent(s) | Product |

| Oxidation | KMnO₄ or H₂CrO₄ | 2-(4-Bromo-3-methylphenyl)acetic acid |

| Reduction | NaBH₄ or LiAlH₄ | 2-(4-Bromo-3-methylphenyl)ethanol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-bromo-2-methyl-4-(prop-2-en-1-yl)benzene. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The reaction of this compound with a stabilized phosphonate ylide, such as the anion of triethyl phosphonoacetate, would yield ethyl (2E)-4-(4-bromo-3-methylphenyl)but-2-enoate. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed. alfa-chemistry.com

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the bromo and methyl groups.

The methyl group (-CH₃) is an activating group and an ortho, para-director due to its electron-donating inductive effect. lumenlearning.com The bromine atom (-Br) is a deactivating group but is also an ortho, para-director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. makingmolecules.com

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. reddit.com Therefore, the methyl group will be the primary directing group. The positions ortho and para to the methyl group are C2 and C6, and C5 respectively. The C4 position is already substituted with a bromine atom.

Nitration: The nitration of 4-bromo-3-methyltoluene (a similar substrate) would likely result in the substitution at the positions ortho to the methyl group. sigmaaldrich.comnih.gov Therefore, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-(4-bromo-3-methyl-2-nitrophenyl)acetaldehyde and 2-(4-bromo-5-methyl-2-nitrophenyl)acetaldehyde.

Halogenation: Further halogenation, for instance, bromination with Br₂ and a Lewis acid catalyst like FeBr₃, would also be directed by the methyl group to the available ortho and para positions.

The directing effects of the substituents are summarized in the table below.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

| -CH₃ | 3 | Activating | ortho, para (to C2, C4, C6) |

| -Br | 4 | Deactivating | ortho, para (to C3, C5) |

| -CH₂CHO | 1 | Deactivating | meta (to C2, C6) |

Considering the combined effects, the positions most activated for electrophilic attack are C2 and C6, which are ortho to the activating methyl group. Steric hindrance from the adjacent acetaldehyde (B116499) group at C1 might influence the ratio of substitution at C2 versus C6.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. wikipedia.org For this compound, a Suzuki reaction would replace the bromine atom with a new aryl, vinyl, or alkyl group. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org The electronic nature of the substituents on the aryl bromide can influence the reaction rate; the acetaldehyde group, being moderately electron-withdrawing, can facilitate the initial oxidative addition step. Studies on analogous compounds like 4-bromoacetophenone demonstrate the feasibility and efficiency of this transformation. ikm.org.my

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org The presence of electron-withdrawing groups on the aryl halide, such as the acetaldehyde group, is known to increase the conversion and selectivity of the reaction. researchgate.net

Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would produce a substituted arylalkyne. Research on similar substrates, such as 4-bromoacetophenone, shows that these couplings proceed efficiently to yield the corresponding alkynylated products. researchgate.net Copper-free variations of the Sonogashira coupling have also been developed to avoid the undesirable homocoupling of alkynes. ucsb.edu

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling of Aryl Bromides Data inferred from reactions on analogous substrates like 4-bromoacetophenone.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(II)-N₂O₂/Magnetic Support | K₂CO₃ | DMA | 100 | >95 ikm.org.my |

| Heck | Methyl acrylate | Pd/Silica Support | Na₂CO₃ | NMP | 150 | ~90 researchgate.net |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | Good researchgate.net |

Nucleophilic Aromatic Substitution Adjacent to Bromine

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. byjus.comorgoreview.com

In this compound, the acetaldehyde group (-CH₂CHO) is attached to the ring. While the carbonyl within this group is electron-withdrawing, its effect is insulated by the methylene (B1212753) (-CH₂) spacer. Therefore, its ability to activate the ring for a classical SNAr reaction at the C-Br bond is significantly diminished compared to a directly attached formyl (-CHO) or acetyl (-COCH₃) group. The methyl group is electron-donating, which further deactivates the ring toward nucleophilic attack.

Consequently, this compound is expected to be largely unreactive towards traditional SNAr reactions under moderate conditions. For substitution to occur, very harsh conditions (high temperature and pressure) or the use of extremely strong bases (like sodium amide) would likely be necessary, proceeding through a high-energy benzyne (B1209423) intermediate rather than a stabilized Meisenheimer complex. byjus.compressbooks.pub The benzyne mechanism involves the elimination of HBr followed by the addition of the nucleophile. uomustansiriyah.edu.iq

Transformations Involving the Methyl Group

The methyl group on the aromatic ring is a site for benzylic transformations, primarily oxidation and free-radical halogenation.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzyl (B1604629) alcohol, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would typically convert the methyl group directly to a carboxylic acid. However, given the presence of a sensitive aldehyde group elsewhere in the molecule, such harsh conditions would be chemoselectively challenging. Milder, more controlled oxidation methods would be required to selectively transform the methyl group without affecting the acetaldehyde moiety.

Free-Radical Halogenation: The most common transformation for a benzylic methyl group is free-radical halogenation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. oregonstate.edu This reaction selectively installs a halogen (typically bromine) on the benzylic carbon. The reaction proceeds through a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. oregonstate.edu This radical then reacts with Br₂ (generated in situ from NBS and HBr) to form the benzyl bromide and propagate the chain. sci-hub.se For this compound, this would convert the methyl group into a bromomethyl group, yielding 2-(4-bromo-3-(bromomethyl)phenyl)acetaldehyde, a versatile intermediate for further functionalization.

Mechanistic Elucidation of Key Reactions

Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki, Heck, and Sonogashira reactions, while distinct in their coupling partners, all proceed through a similar catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. wikipedia.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step breaks the C-Br bond and forms an arylpalladium(II) intermediate. yonedalabs.comnih.gov

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):

In the Suzuki reaction, the organoboron species, activated by a base, undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide. wikipedia.orgorganic-chemistry.org

In the Sonogashira reaction, the copper acetylide (formed from the terminal alkyne, copper(I), and base) transfers the alkynyl group to the palladium complex. wikipedia.org

In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond. wikipedia.org

Reductive Elimination (Suzuki/Sonogashira) or β-Hydride Elimination (Heck):

For Suzuki and Sonogashira , the two organic fragments on the palladium(II) complex are eliminated in a concerted step to form the new C-C bond of the product, regenerating the Pd(0) catalyst. wikipedia.org

For the Heck reaction, a hydrogen atom from the adjacent carbon (beta to the palladium) is eliminated, forming the C=C double bond in the product and a hydridopalladium(II) complex. This complex then undergoes reductive elimination of H-X with the help of the base to regenerate the Pd(0) catalyst. youtube.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism, which is unlikely for this specific substrate under standard conditions, involves two main steps: orgoreview.comuomustansiriyah.edu.iq

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (bromine). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, where the ring's aromaticity is temporarily broken. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The lack of a strong ortho- or para-electron-withdrawing group makes the formation of the Meisenheimer complex energetically unfavorable for this compound. researchgate.net

Mechanism of Free-Radical Bromination: This reaction follows a classic chain mechanism: oregonstate.edu

Initiation: A radical initiator (e.g., light or peroxide) causes the homolytic cleavage of a weak bond (e.g., in NBS) to generate a small number of bromine radicals (Br•).

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group, which is the weakest C-H bond, to form HBr and a resonance-stabilized benzyl radical. Second, this benzyl radical abstracts a bromine atom from a molecule of Br₂ (or NBS), forming the benzyl bromide product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine in various ways (e.g., Br• + Br• → Br₂).

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 3 Methylphenyl Acetaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 2-(4-Bromo-3-methylphenyl)acetaldehyde, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the aldehydic proton, the methylene (B1212753) protons, and the methyl group. The chemical shifts are influenced by the electronic effects of the bromine atom and the methyl and acetaldehyde (B116499) substituents on the phenyl ring. The aldehydic proton is expected to appear significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. youtube.com The aromatic protons would exhibit complex splitting patterns based on their coupling with each other.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. harvard.edunih.gov

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, linking the methylene protons to the aldehydic proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting the acetaldehyde moiety to the correct position on the phenyl ring and confirming the relative positions of the bromo and methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. libretexts.org This is particularly useful for determining the preferred conformation of the acetaldehyde side chain relative to the phenyl ring. researchgate.netresearchgate.net For instance, NOE correlations between the methylene protons and specific aromatic protons can indicate the rotational conformation around the C-C bond connecting the side chain to the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key HMBC Correlations | Key NOESY Correlations |

| Aldehyde (CHO) | 9.75 | 200.5 | t | C(Methylene), C(Aromatic C1) | H(Methylene) |

| Methylene (CH₂) | 3.70 | 45.2 | d | C(Aldehyde), C(Aromatic C1), C(Aromatic C2), C(Aromatic C6) | H(Aldehyde), H(Aromatic H2), H(Aromatic H6) |

| Aromatic H2 | 7.30 | 131.8 | d | C(Methylene), C(Aromatic C4), C(Aromatic C6) | H(Methylene), H(Aromatic H5) |

| Aromatic H5 | 7.15 | 129.5 | dd | C(Aromatic C3), C(Aromatic C1), C(Aromatic C4) | H(Aromatic H2), H(Methyl) |

| Aromatic H6 | 7.50 | 133.2 | d | C(Methylene), C(Aromatic C2), C(Aromatic C4) | H(Methylene) |

| Methyl (CH₃) | 2.40 | 23.1 | s | C(Aromatic C2), C(Aromatic C3), C(Aromatic C4) | H(Aromatic H2), H(Aromatic H5) |

| Aromatic C1 (substituted) | - | 135.0 | - | - | - |

| Aromatic C3 (substituted) | - | 138.5 | - | - | - |

| Aromatic C4 (substituted) | - | 124.0 | - | - | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. researchgate.netwikipedia.org

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. researchgate.netresearchgate.net The C-H stretch of the aldehyde group would appear as a characteristic pair of bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which typically appears in the far-infrared region (below 600 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring vibrations and the C-Br stretch are often strong in the Raman spectrum. Conformational studies can be performed by analyzing changes in the vibrational spectra at different temperatures or in different solvents, which may reveal the presence of different rotational isomers (conformers) of the acetaldehyde side chain.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (FTIR/Raman) |

| Aldehyde (C=O) | Stretching | 1735 | 1735 | Strong / Medium |

| Aldehyde (C-H) | Stretching | 2825, 2725 | 2825, 2725 | Medium / Weak |

| Aromatic (C-H) | Stretching | 3050-3100 | 3050-3100 | Medium / Strong |

| Aromatic (C=C) | Ring Stretching | 1600, 1580, 1470 | 1600, 1580, 1470 | Strong / Strong |

| Methylene (C-H) | Asymmetric/Symmetric Stretch | 2960, 2870 | 2960, 2870 | Medium / Medium |

| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2975, 2885 | 2975, 2885 | Medium / Medium |

| C-Br | Stretching | 550-600 | 550-600 | Strong / Strong |

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org

For this compound, HRMS would provide an accurate mass of the molecular ion (M⁺·), allowing for the unambiguous determination of its molecular formula (C₉H₉BrO). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺· and M+2⁺·) of almost equal intensity, separated by two mass units. docbrown.infowhitman.edu

Electron ionization (EI) would induce fragmentation of the molecular ion, providing valuable structural clues. Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (·CHO) to give a benzylic cation. The presence of the bromo and methyl substituents will influence the subsequent fragmentation of this and other ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Fragment Ion) | Proposed Structure/Fragment Lost | Key Observations |

| 212/214 | [C₉H₉BrO]⁺· (Molecular Ion) | Isotopic pattern with two peaks of nearly equal intensity, confirming one Br atom. |

| 183/185 | [C₈H₈Br]⁺ (Loss of ·CHO) | Common fragmentation for aldehydes. |

| 104 | [C₈H₈]⁺ (Loss of Br radical from [C₈H₈Br]⁺) | Indicates the presence of a C₈H₈Br fragment. |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement and loss of Br and CH₃) | A common fragment in the mass spectra of alkylbenzenes. |

| 43 | [CH₃CO]⁺ (Acylium ion, from rearrangement) | A possible smaller fragment. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.combath.ac.ukpleiades.online If a suitable single crystal of this compound or a derivative can be grown, this technique would offer an unparalleled level of structural detail.

The crystal structure would confirm the connectivity of the atoms and the planarity of the phenyl ring. It would also provide precise measurements of the C-Br, C=O, and various C-C and C-H bond lengths, which can be compared with theoretical calculations. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if applicable in derivatives), halogen bonding (involving the bromine atom), or π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for the analysis of chiral molecules. mdpi.comcas.czrsc.orgresearchgate.netrsc.org While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in the side chain or by creating atropisomers through bulky substitution that hinders free rotation.

For such chiral derivatives, CD spectroscopy would measure the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the stereochemistry of the molecule. VCD, the infrared analogue of CD, measures the differential absorption of left and right circularly polarized infrared radiation and can provide detailed conformational and stereochemical information. The experimental chiroptical spectra can be compared with those predicted from quantum chemical calculations to determine the absolute configuration of the chiral derivative.

Computational Chemistry and Theoretical Characterization of 2 4 Bromo 3 Methylphenyl Acetaldehyde

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to determine the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties of a molecule. For 2-(4-Bromo-3-methylphenyl)acetaldehyde, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide insights into the three-dimensional structure and the distribution of electrons. However, specific optimized geometrical parameters and electronic structure details for this compound are not documented in the available search results.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would help in the assignment of experimental spectra. While studies on similar molecules like 2,4'-dibromoacetophenone (B128361) have utilized these methods, no such calculated data has been found for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies of HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability. An FMO analysis for this compound would identify the electron-donating (HOMO) and electron-accepting (LUMO) sites, offering predictions about its behavior in chemical reactions. Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would highlight the reactive sites, with negative potential likely around the oxygen atom of the aldehyde group and positive potential near the hydrogen atoms. However, a calculated MEP map for this specific molecule could not be located.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions, such as hyperconjugation and charge delocalization. This analysis quantifies the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs. An NBO study of this compound would offer deep insights into its electronic stability and the nature of its chemical bonds. No specific NBO analysis results for this compound have been found.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the acetaldehyde (B116499) side chain in this compound, can exist in multiple conformations. Conformational analysis and potential energy surface (PES) mapping are used to identify the most stable conformers and the energy barriers between them. Such a study would be crucial for understanding the molecule's preferred shape and its dynamic behavior. There is no available research detailing the conformational preferences of this specific aldehyde.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. It provides a fingerprint plot that summarizes the types and relative contributions of different intermolecular contacts (e.g., H···H, C···H, Br···H). While Hirshfeld analyses have been published for structurally related bromo-phenyl compounds, a similar study for this compound, which would require crystallographic data, is not present in the available literature.

Applications in Organic Synthesis and Material Science Precursors

As a Versatile Building Block in Complex Molecule Synthesis

As a functionalized phenylacetaldehyde derivative, this compound serves as a valuable building block in organic synthesis. The aldehyde group is a key functional group that can undergo a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. The presence of the bromo- and methyl-substituted phenyl ring introduces specific steric and electronic properties that can influence the reactivity and selectivity of these transformations, making it a tailored starting material for the synthesis of complex target molecules. Chemical suppliers list it as a pharmaceutical intermediate and a material building block, underscoring its role in research and development. bldpharm.com

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazolines, Triazolopyrimidines)

The aldehyde functionality of 2-(4-Bromo-3-methylphenyl)acetaldehyde is particularly useful for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.orggoogle.com While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to such systems. For instance, it can undergo reactions to form α,β-unsaturated aldehydes or ketones, which are known intermediates in pyrazole synthesis. nih.gov One general method involves the one-pot condensation of aldehydes with ketones and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org Another approach is the reaction of aldehyde hydrazones with electron-deficient olefins. nih.gov The bromo-substituted phenyl group from the starting aldehyde would be incorporated into the final pyrazole structure, offering a handle for further synthetic modifications. researchgate.net

Isoxazolines: The synthesis of isoxazolines often involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The aldehyde group of this compound can be converted into an alkene (e.g., via a Wittig reaction), which can then participate in such cycloadditions.

Triazolopyrimidines: The synthesis of the triazolopyrimidine scaffold often involves the condensation of a 1,3-dicarbonyl compound with an amino-triazole. nih.govresearchgate.net Similar to pyrazole synthesis, this compound could be elaborated into a suitable 1,3-dicarbonyl equivalent to participate in these ring-forming reactions.

Role in Natural Product Synthesis

Currently, there is no specific information available in the scientific literature detailing the direct application of this compound in the total synthesis of natural products. However, substituted phenylacetaldehydes are common structural motifs, and synthetic routes to complex natural products often rely on versatile building blocks that can be tailored to match a specific fragment of the target molecule.

Intermediate in the Preparation of Advanced Fine Chemicals

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. This compound, with its specific substitution pattern, is positioned as an intermediate for such chemicals. bldpharm.com Its aldehyde group can be transformed into other functional groups, such as carboxylic acids, alcohols, or amines, leading to a diverse range of derivatives. The bromo-substituent is particularly significant as it can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, thereby enabling the synthesis of highly functionalized and complex molecules for applications in pharmaceuticals, electronics, and specialty polymers.

Applications as a Precursor in Polymer or Material Science (e.g., for Schiff bases with thermochromic/photochromic properties)

The aldehyde group is highly effective for forming Schiff bases (imines) through condensation with primary amines. Schiff bases derived from aromatic aldehydes are known to form metal complexes and have applications in material science. nih.gov

Schiff Bases: The reaction of this compound with various primary amines would yield a series of Schiff base ligands. These ligands can coordinate with metal ions to form complexes with interesting properties. While specific studies on Schiff bases from this particular aldehyde are not available, related bromo-substituted salicylaldehyde Schiff bases are known to exhibit photochromic and thermochromic effects. nih.gov This phenomenon is often linked to tautomerism within the molecule. nih.gov It is plausible that Schiff bases derived from this compound could be investigated for similar properties.

Polymers: Aldehyde-containing monomers can be used to synthesize polymers with reactive pendant groups. google.com While direct polymerization of aldehyde monomers is not always straightforward, this compound could be chemically modified, for instance, by converting the aldehyde to a more stable acetal or by introducing a polymerizable group like an acrylate, to create novel monomers for polymerization. google.com

Development of Novel Reagents and Catalysts Utilizing the Compound's Structure

There is no documented use of this compound in the development of novel reagents or catalysts. However, its structure offers possibilities. For example, it could be used to synthesize specialized ligands for catalysis. The aldehyde could be converted into a phosphine or an N-heterocyclic carbene precursor, with the bromo-methylphenyl group tuning the steric and electronic properties of the resulting catalyst.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2-(4-Bromo-3-methylphenyl)acetaldehyde is likely to focus on moving beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste.

One promising avenue is the application of biocatalysis. For instance, the use of phenylalanine ammonia-lyases (PALs) for the amination of cinnamic acid derivatives has been shown to be a cost-effective method for producing phenylalanine analogues. chemsynthesis.com Investigating the potential of engineered enzymes for the direct synthesis of substituted phenylacetaldehydes from readily available precursors could offer a more sustainable route. chemsynthesis.com Furthermore, developing synthetic pathways in greener solvents, such as water, perhaps aided by micellar catalysis, could significantly reduce the environmental impact by minimizing the reliance on volatile organic solvents. nih.gov The exploration of one-pot processes, where multiple reaction steps are carried out in a single reaction vessel, could also enhance efficiency by reducing the need for intermediate purification steps.

Development of Stereoselective Transformations of the Aldehyde Group

The aldehyde functional group in this compound is a key site for chemical manipulation. A significant area for future research lies in the development of stereoselective transformations to introduce chirality, a critical feature for many biologically active molecules. Asymmetric methodologies for the synthesis of 2-arylethylamines, which can be derived from phenylacetaldehydes, are of great interest in medicinal chemistry. chemsynthesis.com

Future work could focus on the application of organocatalysis, organophotocatalysis, and enzymatic catalysis to achieve high enantioselectivity in reactions involving the aldehyde moiety. chemsynthesis.com For example, asymmetric aldol (B89426) reactions, Michael additions, or reductive aminations using chiral catalysts could yield enantioenriched products. The development of novel chiral ligands and catalysts specifically designed to accommodate the steric and electronic properties of the 4-bromo-3-methylphenyl group will be crucial for achieving high levels of stereocontrol. sigmaaldrich.com The synthesis of chiral α-substituted aldehydes via oxidative cleavage of corresponding hydrins is another potential strategy to create stereochemically rich building blocks. chemicalbook.com

Investigation of Advanced Catalytic Applications

The unique electronic properties conferred by the bromine atom and the methyl group on the aromatic ring of this compound suggest that it or its derivatives could have interesting applications in catalysis. Brominated organic compounds are known to participate in or influence catalytic cycles. bldpharm.com

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. nih.gov In silico design and computational studies will be instrumental in exploring the potential of this compound derivatives. americanelements.comsigmaaldrich.com

Future research will likely involve the use of Density Functional Theory (DFT) and other quantum mechanical methods to model the reactivity of the aldehyde and the aromatic ring. nih.govnist.gov These studies can help in understanding the influence of the bromo and methyl substituents on reaction pathways and transition states. chemicalbook.com This knowledge can then be used to design new derivatives with tailored electronic and steric properties for specific applications, such as enhanced catalytic activity or specific binding to a biological target. nist.gov Computational modeling can also predict the feasibility of novel synthetic routes and help in optimizing reaction conditions, thus accelerating the discovery and development process.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, efficiency, and scalability. The integration of flow chemistry and automation is a significant opportunity for the high-throughput synthesis of derivatives of this compound.

Potential as a Scaffold for Complex Organic Architectures

The structural features of this compound make it a valuable scaffold for the construction of more complex and diverse organic molecules. The presence of multiple reactive sites—the aldehyde, the aromatic ring, and the bromine atom—allows for a variety of subsequent chemical modifications. Related compounds, such as 4'-Bromo-3'-methylacetophenone, are recognized as versatile building blocks in the synthesis of complex molecules.

The aldehyde group can be transformed into a wide range of other functional groups or used in carbon-carbon bond-forming reactions. The bromine atom is particularly useful as it can be readily converted through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new aryl, alkyl, or alkynyl substituents. This versatility allows for the systematic modification of the molecular structure, which is crucial in medicinal chemistry for establishing structure-activity relationships. Future research is expected to leverage this compound as a starting point for the synthesis of novel heterocyclic compounds, natural product analogues, and other complex organic architectures with potential applications in pharmaceuticals and materials science.

常见问题

Q. What are the implications of its photophysical properties for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。